![molecular formula C18H19NO5 B2944446 Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate CAS No. 2310125-92-7](/img/structure/B2944446.png)
Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of an alcohol and a carboxylic acid, in the presence of a strong acid . For instance, Methyl benzoate is formed by the condensation of methanol and benzoic acid . A similar process might be involved in the synthesis of “Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate”.Scientific Research Applications
Environmental Biotechnology and Degradation
Biodegradation Pathways : Research on Pseudomonas putida has revealed insights into the degradation pathways of aromatic compounds, including benzoates and hydroxybenzoates. These pathways are essential for understanding the microbial degradation of complex organic pollutants, potentially including compounds structurally related to Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate (Cowles, Nichols, & Harwood, 2000).
Pharmaceutical and Biochemical Applications
Skin Metabolism and Hydrolysis : The hydrolysis of parabens (esters of 4-hydroxybenzoic acid) by human skin enzymes demonstrates the metabolic pathways relevant to esters and benzoate derivatives, which might be pertinent to understanding the skin metabolism of related compounds (Lobemeier, Tschoetschel, Westie, & Heymann, 1996).
Materials Science and Supramolecular Chemistry
Liquid Crystals and Supramolecular Structures : The design and synthesis of novel liquid crystals and supramolecular dendrimers based on benzoate derivatives have significant implications for materials science, including potential applications in displays and advanced materials (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Plant Biochemistry and Glycosylation
Glycosylation of Benzoates : Studies on Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzoates highlight the biological transformations of benzoate derivatives, important for understanding their roles in plant biology and potential applications in biotechnology (Lim et al., 2002).
Analytical and Synthetic Chemistry
Synthetic Methodologies : The synthesis of carbon-11 labeled CK1 inhibitors, based on benzoate frameworks, underscores the relevance of benzoate derivatives in developing radiotracers for imaging applications in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018). Additionally, the oxidative debenzylation of methyl esters further demonstrates the synthetic versatility of benzoate derivatives (Yoo, Kim Hye, & Kyu, 1990).
Mechanism of Action
Target of Action
Similar compounds like methyl 4-hydroxybenzoate, also known as methyl paraben, have been found to exhibit antimicrobial and antifungal properties .
Mode of Action
It’s worth noting that methyl 4-hydroxybenzoate, a structurally similar compound, has been found to exhibit antimicrobial and antifungal properties . It is possible that Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate may interact with its targets in a similar manner.
Biochemical Pathways
Methyl 4-hydroxybenzoate, a related compound, has been found to mediate dna damage and modulate esterase metabolism upon solar irradiation . This suggests that this compound may also influence similar biochemical pathways.
Result of Action
Methyl 4-hydroxybenzoate, a structurally similar compound, has been found to cause cytotoxic effects on keratinocytes in the presence of sunlight . It also has estrogenic functionality and upregulates estrogen-related genes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Methyl 4-hydroxybenzoate, a related compound, has been found to exhibit cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that light exposure could potentially influence the action of this compound.
properties
IUPAC Name |
methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKAHDKTRIGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.